molecular formula C9H6BrF3N2 B13989331 6-Bromo-2-methyl-8-(trifluoromethyl)imidazo[1,2-a]pyridine

6-Bromo-2-methyl-8-(trifluoromethyl)imidazo[1,2-a]pyridine

Cat. No.: B13989331
M. Wt: 279.06 g/mol
InChI Key: XRLUKCWQMWWGNM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Bromo-2-methyl-8-(trifluoromethyl)imidazo[1,2-a]pyridine (CAS 1643153-31-4) is a high-value chemical building block for medicinal chemistry and drug discovery research. This compound features the privileged imidazo[1,2-a]pyridine scaffold, a nitrogen-containing fused heterocycle prominent in numerous marketed pharmaceuticals due to its significant biological activities, which include analgesic, anticancer, antiosteoporosis, and anxiolytic properties . The strategic incorporation of both a bromo substituent and a trifluoromethyl group on this scaffold greatly enhances its utility and potential. The bromine atom serves as a versatile handle for further functionalization via cross-coupling reactions, such as Suzuki or Buchwald-Hartwig amination, allowing researchers to rapidly generate a diverse array of analogues . The trifluoromethyl group is a critical feature in modern agrochemical and pharmaceutical agents, as it can profoundly improve a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets . This makes the compound an ideal precursor for the design and synthesis of novel bioactive molecules, particularly in the development of potential anticancer and antimicrobial agents . The compound is supplied with a guaranteed purity of 95% and should be stored sealed in dry conditions at 0-8°C to ensure stability . This product is intended For Research Use Only and is not intended for diagnostic or therapeutic procedures.

Properties

Molecular Formula

C9H6BrF3N2

Molecular Weight

279.06 g/mol

IUPAC Name

6-bromo-2-methyl-8-(trifluoromethyl)imidazo[1,2-a]pyridine

InChI

InChI=1S/C9H6BrF3N2/c1-5-3-15-4-6(10)2-7(8(15)14-5)9(11,12)13/h2-4H,1H3

InChI Key

XRLUKCWQMWWGNM-UHFFFAOYSA-N

Canonical SMILES

CC1=CN2C=C(C=C(C2=N1)C(F)(F)F)Br

Origin of Product

United States

Preparation Methods

Method A: Copper Silicate-Catalyzed Cyclization

  • Reagents :
    • 2-Amino-5-bromo-3-(trifluoromethyl)pyridine
    • Phenacyl bromide (for methyl introduction)
  • Conditions : Ethanol, reflux, 10 mol% CuSiO₃ catalyst.
  • Procedure :
    The reaction proceeds via nucleophilic substitution, forming the imidazo ring. The methyl group is introduced via phenacyl bromide, while bromo and trifluoromethyl groups are pre-installed on the aminopyridine.
  • Yield : ~85–90% for analogous brominated products.

Method B: Microwave-Assisted Solvent-Free Synthesis

  • Reagents :
    • 2-Amino-5-bromo-3-(trifluoromethyl)pyridine
    • α-Bromoacetone (for methyl group)
  • Conditions : Microwave irradiation (100 W, 65°C), 15–30 min.
  • Advantages : Rapid, eco-friendly, no catalyst required.
  • Yield : Up to 90% for similar imidazo[1,2-a]pyridines.

Post-Functionalization Strategies

Introducing substituents after core formation is challenging for electron-deficient trifluoromethyl groups but feasible via cross-coupling.

Method D: Suzuki-Miyaura Coupling

  • Reagents :
    • 6-Bromo-2-methylimidazo[1,2-a]pyridine
    • Trifluoromethylboronic acid
  • Conditions : Pd(PPh₃)₄, K₂CO₃, DMF/H₂O, 80°C.
  • Yield : Moderate (50–60%) due to steric and electronic effects.

One-Pot Synthesis via Pyridinium Salts

A streamlined approach using pre-functionalized pyridinium intermediates.

Method E: Pyridinium Salt Cyclization

  • Reagents :
    • 2-Amino-5-bromo-3-(trifluoromethyl)pyridine
    • Propargyl bromide (for methyl group)
  • Conditions : THF, NaH, 65°C.
  • Mechanism : Alkylation followed by base-mediated cyclization.
  • Yield : 70–80% for structurally related compounds.

Comparative Analysis of Methods

Method Key Advantages Limitations Yield Range
A (CuSiO₃) High regioselectivity, recyclable catalyst Requires bromo/trifluoromethyl-substituted aminopyridine 85–90%
B (Microwave) Rapid, solvent-free Limited scalability 85–90%
C (A³-Coupling) Atom-economical, "green" conditions Complex optimization 80–87%
D (Suzuki) Late-stage trifluoromethylation Low yield for bulky groups 50–60%
E (Pyridinium) One-pot, scalable Sensitive to moisture 70–80%

Data Tables

Table 1: Representative Synthetic Conditions

Entry Catalyst/Solvent Temp (°C) Time (h) Yield (%) Source
1 CuSiO₃/EtOH 78 2.5 88
2 None (microwave) 65 0.5 90
3 Y(OTf)₃/DCE 150 12 68

Table 2: Substituent Compatibility

Position Substituent Preferred Method
6 Br A, B, E
2 CH₃ A, B, C
8 CF₃ Pre-functionalized aminopyridine

Chemical Reactions Analysis

Types of Reactions: 6-Bromo-2-methyl-8-(trifluoromethyl)imidazo[1,2-a]pyridine undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.

    Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, altering its electronic properties and reactivity.

Common Reagents and Conditions:

    Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides.

    Oxidation Reactions: Oxidizing agents like potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂) can be used.

    Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly employed.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups replacing the bromine atom.

Scientific Research Applications

6-Bromo-2-methyl-8-(trifluoromethyl)imidazo[1,2-a]pyridine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 6-Bromo-2-methyl-8-(trifluoromethyl)imidazo[1,2-a]pyridine involves its interaction with molecular targets and pathways. The compound’s structure allows it to bind to specific proteins or enzymes, modulating their activity. This interaction can lead to changes in cellular processes, making it a valuable tool in studying biological mechanisms .

Comparison with Similar Compounds

Key Observations :

  • Positional Isomerism: Moving the trifluoromethyl group from position 2 (QI-5625) to 8 (target compound) alters steric and electronic environments.
  • Lipophilicity : The trifluoromethyl group at position 8 increases lipophilicity, which may improve blood-brain barrier penetration for CNS targets but reduce aqueous solubility compared to analogs with polar substituents (e.g., sulfonylmethyl groups) .

Physicochemical and Pharmacokinetic Properties

Property This compound 6-Bromo-2-(trifluoromethyl)imidazo[1,2-a]pyridine
Molecular Weight 285.06 265.03
LogP (Predicted) ~2.5 (high lipophilicity) ~2.8
Aqueous Solubility Low (CF₃ reduces polarity) Very low
Metabolic Stability High (CF₃ resists oxidation) High

Notes: The methyl group at position 2 marginally improves solubility compared to QI-5625 but remains suboptimal for oral bioavailability. Formulation strategies (e.g., prodrugs) may be necessary .

Biological Activity

6-Bromo-2-methyl-8-(trifluoromethyl)imidazo[1,2-a]pyridine is a heterocyclic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the biological activity associated with this compound, including its mechanisms of action, efficacy against various pathogens, and potential therapeutic applications.

  • Molecular Formula : C₉H₆BrF₃N₂
  • Molecular Weight : 279.06 g/mol
  • CAS Number : 1643153-31-4

The biological activity of this compound is primarily attributed to its interaction with specific biological targets. Preliminary studies suggest that it may act as an inhibitor of certain kinases involved in cell signaling pathways related to cancer progression and bacterial resistance.

Antimicrobial Activity

Recent research has highlighted the compound's antimicrobial properties, particularly against Gram-positive bacteria. For instance, it has shown significant activity against Staphylococcus aureus, including methicillin-resistant strains (MRSA). The minimum inhibitory concentrations (MICs) observed in various studies are summarized in the following table:

Pathogen MIC (µg/mL) Control
Staphylococcus aureus0.20 - 0.78Vancomycin (0.25)
Escherichia coli12.5Ciprofloxacin (2)

These findings indicate that the compound possesses a robust antibacterial profile, making it a candidate for further development as an antimicrobial agent.

Case Studies and Research Findings

  • Anticancer Activity :
    A study demonstrated that derivatives of imidazo[1,2-a]pyridine, including our compound of interest, exhibit cytotoxic effects on cancer cell lines by inducing apoptosis through mitochondrial pathways. The study reported that these compounds could overcome resistance mechanisms present in some cancer cells .
  • Kinase Inhibition :
    Computational studies have indicated that this compound can effectively inhibit specific kinases implicated in cancer signaling pathways. This positions the compound as a potential lead for developing kinase inhibitors .
  • Antimicrobial Efficacy :
    In vitro evaluations showed that the compound exhibited significant antibacterial activity against both Gram-positive and Gram-negative pathogens. The structure-activity relationship (SAR) analysis suggested that the trifluoromethyl group enhances its lipophilicity and membrane permeability, contributing to its antimicrobial efficacy .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.